2-(4-Hydroxycyclohexyl)acetic acid 2-(4-Hydroxycyclohexyl)acetic acid cis-4-Hydroxycyclohexylacetic acid, also known as 4-hydroxy-cyclohexylessigsaeure, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. cis-4-Hydroxycyclohexylacetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). cis-4-Hydroxycyclohexylacetic acid has been detected in multiple biofluids, such as feces and urine. Within the cell, cis-4-hydroxycyclohexylacetic acid is primarily located in the cytoplasm. cis-4-Hydroxycyclohexylacetic acid has been linked to the inborn metabolic disorders including hawkinsinuria.
Cis-4-Hydroxycyclohexylacetic acid is a cycloalkane.
Brand Name: Vulcanchem
CAS No.: 68592-22-3
VCID: VC1895801
InChI: InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)
SMILES: C1CC(CCC1CC(=O)O)O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

2-(4-Hydroxycyclohexyl)acetic acid

CAS No.: 68592-22-3

Cat. No.: VC1895801

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Hydroxycyclohexyl)acetic acid - 68592-22-3

Specification

CAS No. 68592-22-3
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 2-(4-hydroxycyclohexyl)acetic acid
Standard InChI InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)
Standard InChI Key ALTAAUJNHYWOGS-UHFFFAOYSA-N
SMILES C1CC(CCC1CC(=O)O)O
Canonical SMILES C1CC(CCC1CC(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

2-(4-Hydroxycyclohexyl)acetic acid is an organic compound belonging to the class of cyclohexanols, which are compounds containing an alcohol group attached to a cyclohexane ring. The compound possesses a molecular weight of 158.2 g/mol and follows the molecular formula C₈H₁₄O₃ .

Chemical Identifiers

The compound's unique chemical identity is established through several standardized identification systems, as shown in Table 1.

Table 1: Chemical Identifiers of 2-(4-Hydroxycyclohexyl)acetic acid

IdentifierValue
CAS Registry Number99799-09-4
MDL NumberMFCD13659403
PubChem CID12702257
IUPAC Name2-(4-hydroxycyclohexyl)acetic acid
Standard InChIInChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)
InChI KeyALTAAUJNHYWOGS-UHFFFAOYSA-N
SMILESC1CC(CCC1CC(=O)O)O

This compound is also known by several synonyms, including 4-Hydroxycyclohexylacetic Acid and 4-Hydroxy-Cyclohexane Acetic Acid . The standardized identifiers facilitate accurate cross-referencing across chemical databases and scientific literature.

Structural Features

The molecular structure of 2-(4-Hydroxycyclohexyl)acetic acid consists of:

  • A cyclohexane ring as the core structure

  • A hydroxyl (-OH) group at the 4-position of the cyclohexane ring

  • An acetic acid moiety (-CH₂COOH) attached to the cyclohexane ring

This arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its chemical behavior and potential applications. The hydroxyl and carboxylic acid functional groups can participate in various chemical reactions and hydrogen bonding interactions.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Hydroxycyclohexyl)acetic acid determine its behavior in different environments and its potential applications.

Physical Properties

The physical properties of 2-(4-Hydroxycyclohexyl)acetic acid are summarized in Table 2.

Table 2: Physical Properties of 2-(4-Hydroxycyclohexyl)acetic acid

PropertyValue
Molecular Weight158.2 g/mol
Physical StateNot specified in sources
Boiling Point326.4 °C at 760 mmHg
Density1.166 g/cm³
Flash Point165.436 °C

These physical properties indicate that 2-(4-Hydroxycyclohexyl)acetic acid is a relatively stable compound with a high boiling point, typical of carboxylic acids capable of forming hydrogen bonds .

Chemical Properties

The chemical properties of 2-(4-Hydroxycyclohexyl)acetic acid are largely determined by its functional groups:

  • The carboxylic acid group (-COOH) can undergo typical acid-base reactions, forming salts with bases.

  • The hydroxyl group (-OH) can participate in oxidation reactions, esterification, and hydrogen bonding.

  • The cyclohexane ring provides a relatively stable backbone but can undergo conformational changes.

These functional groups allow the compound to participate in a range of chemical reactions, making it versatile for various applications in organic synthesis and research.

Isomeric Forms and Stereochemistry

An important aspect of 2-(4-Hydroxycyclohexyl)acetic acid is its stereochemistry, which affects its physical properties and biological activity.

Stereoisomers

The hydroxyl group at the 4-position of the cyclohexane ring can exist in either cis or trans configuration relative to the acetic acid moiety. The trans isomer is specifically identified in the Human Metabolome Database (HMDB) as trans-4-Hydroxycyclohexylacetic acid .

The trans isomer has the IUPAC name 2-[(1r,4r)-4-hydroxycyclohexyl]acetic acid and possesses distinct chemical properties from the cis isomer. Its stereochemistry is reflected in its unique InChI identifier: InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)/t6-,7- .

The stereochemistry of these isomers is significant because:

  • Different isomers may exhibit varying biological activities

  • The spatial arrangement affects intermolecular interactions

  • Separation techniques might be required for specific applications requiring pure isomers

Synthesis and Production Methods

The synthesis of 2-(4-Hydroxycyclohexyl)acetic acid can be approached through several chemical pathways.

Occurrence and Natural Sources

Association with Metabolic Disorders

Interestingly, trans-4-Hydroxycyclohexylacetic acid has been linked to hawkinsinuria, an inborn error of metabolism . This association suggests the compound may have significance in specific metabolic pathways that are disrupted in this disorder. Hawkinsinuria is characterized by abnormal tyrosine metabolism, which may indicate a connection between this compound and tyrosine metabolic pathways.

ParameterDetails
Signal WordWarning
Hazard StatementsH302-H315-H319-H332-H335
Precautionary StatementsP261-P280-P305+P351+P338
GHS PictogramRequired (specific pictogram not detailed)

The hazard statements indicate that the compound may be harmful if swallowed (H302) or inhaled (H332), can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

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